molecular formula C14H11Cl2NOS2 B2731169 4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-16-4

4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2731169
CAS No.: 478247-16-4
M. Wt: 344.27
InChI Key: AKNFDVBRSTZHMO-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a complex organic compound characterized by its unique thiazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multiple steps, starting with the preparation of the thieno[3,2-f][1,4]thiazepine core This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to its thiazepine ring structure, which imparts distinct chemical and biological properties. This sets it apart from other compounds with similar applications, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS2/c15-11-2-1-9(7-12(11)16)8-17-4-6-20-14-10(13(17)18)3-5-19-14/h1-3,5,7H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNFDVBRSTZHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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